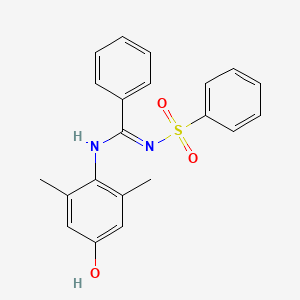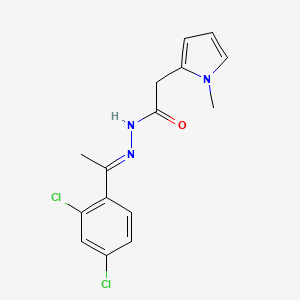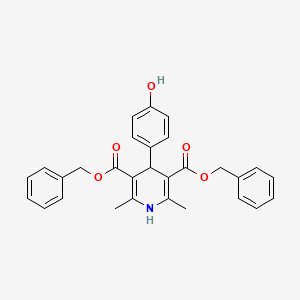![molecular formula C18H19I2N3O2 B11678970 2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol CAS No. 303107-19-9](/img/structure/B11678970.png)
2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C18H19I2N3O2 This compound is characterized by the presence of two iodine atoms, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications .
Scientific Research Applications
2,4-Diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
Compared to similar compounds, 2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303107-19-9 |
|---|---|
Molecular Formula |
C18H19I2N3O2 |
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H19I2N3O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)21-12-13-10-14(19)11-15(20)18(13)24/h2-5,10-12,24H,6-9H2,1H3/b21-12+ |
InChI Key |
UUHLNZNUSPICLO-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)

![ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678930.png)
![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11678936.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11678938.png)


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate](/img/structure/B11678958.png)
![methyl (2Z)-2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678966.png)
